molecular formula C12H14N2O2 B1349009 1-(2-Phenylethyl)piperazine-2,6-dione CAS No. 247128-18-3

1-(2-Phenylethyl)piperazine-2,6-dione

Cat. No. B1349009
M. Wt: 218.25 g/mol
InChI Key: XBHWPKXZICRGPT-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)piperazine-2,6-dione is a chemical compound with the molecular formula C12H14N2O2 . It is used in proteomics research .


Synthesis Analysis

The synthesis of 1-(2-Phenylethyl)piperazine-2,6-dione involves several steps. The yield is 94%, and the melting point is 142 °C . The synthesis method allows for the production of CRBN ligands as well as the drug Aminoglutethimide . The intermediate acid 3 is obtained by concentrating the combined organic layer under reduced pressure .


Molecular Structure Analysis

The molecular structure of 1-(2-Phenylethyl)piperazine-2,6-dione is represented by the linear formula C12H14N2O2 . The InChI code is 1S/C12H14N2O2/c15-11-8-13-9-12(16)14(11)7-6-10-4-2-1-3-5-10/h1-5,13H,6-9H2 .


Physical And Chemical Properties Analysis

1-(2-Phenylethyl)piperazine-2,6-dione has a molecular weight of 218.26 . It is a light yellow liquid .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Uses

Piperazine, a nitrogen-containing heterocycle, is significant in drug design, found in a wide range of drugs with therapeutic uses including antipsychotic, antihistamine, anticancer, and more. Modification of the piperazine nucleus alters the medicinal potential of the resultant molecules, indicating the broad potential of this entity in drug discovery for various diseases. Recent research emphasizes the importance of exploring piperazine-based molecules for therapeutic investigations, highlighting its flexibility as a building block for drug-like elements (Rathi, Syed, Shin, & Patel, 2016).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have shown significant activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review elaborates on the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, providing insights that could help in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Piperazine in Antidepressant Development

The presence of a piperazine substructure is a commonality among many marketed antidepressants, contributing to their efficacy due to its favorable CNS pharmacokinetic profile. This review provides a critical analysis of the role of piperazine in the development of novel antidepressants, highlighting current developments and structure-activity relationships that enhance the efficacy and potency of piperazine-based antidepressants (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).

Biological Potentials of Piperazines

Piperazines exhibit a broad range of activities, found in biologically active compounds such as antipsychotics, schizophrenia treatments, and atypical antipsychotics. This review focuses on the multifarious biological activities related to piperazines and its derivatives, highlighting their efficacy, potency, and lower toxicity (Verma & Kumar, 2017).

Safety And Hazards

1-(2-Phenylethyl)piperazine-2,6-dione is classified as an irritant . It is recommended not to breathe its fumes, mist, spray, or vapors .

properties

IUPAC Name

1-(2-phenylethyl)piperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-11-8-13-9-12(16)14(11)7-6-10-4-2-1-3-5-10/h1-5,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHWPKXZICRGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CN1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353639
Record name 1-(2-phenylethyl)piperazine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylethyl)piperazine-2,6-dione

CAS RN

247128-18-3
Record name 1-(2-phenylethyl)piperazine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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